molecular formula C14H15NO2 B1470021 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1519239-79-2

1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B1470021
CAS No.: 1519239-79-2
M. Wt: 229.27 g/mol
InChI Key: MXLWSNIFKLOBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound features a pyrrole ring substituted with a carboxylic acid group at the third position and a 2,5-dimethylphenylmethyl group at the first position. The presence of the dimethylphenyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzyl chloride with pyrrole-3-carboxylic acid in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the second position, using reagents such as halogens or nitro compounds under acidic conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-[(2,4-Dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

    1-[(2,5-Dimethylphenyl)methyl]-1H-indole-3-carboxylic acid:

    1-[(2,5-Dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid: The carboxylic acid group is positioned differently, which can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-4-11(2)13(7-10)9-15-6-5-12(8-15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWSNIFKLOBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.